Perindopril D4

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Perindopril involves several steps. A specific method for the synthesis of Perindopril is described in a patent . The process involves the use of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate, triethylamine, ethyl acetate, N- [ (S)-ethoxycarbonyl-1-butyl]- (S)-alanine, 1-hydroxybenzotriazole, and dicylohexylcarbodiimide .Molecular Structure Analysis

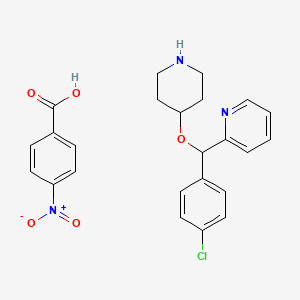

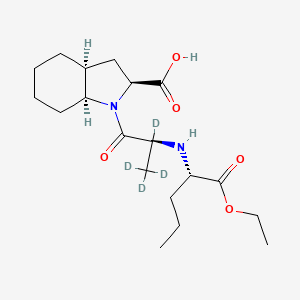

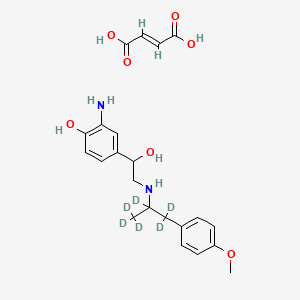

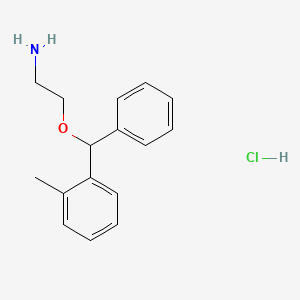

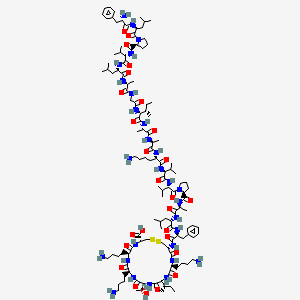

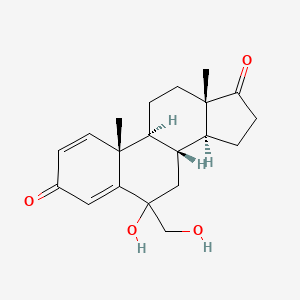

The molecular weight of Perindopril D4 is 372.5 g/mol . The IUPAC name is (2 S ,3 aS ,7 aS )-1- [ (2 S )-2,3,3,3-tetradeuterio-2- [ [ (2 S )-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3 a ,4,5,6,7,7 a -octahydroindole-2-carboxylic acid . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.5 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. It has a rotatable bond count of 9. The exact mass and monoisotopic mass are 372.25622911 g/mol. The topological polar surface area is 95.9 Ų. It has a heavy atom count of 26 .Applications De Recherche Scientifique

Cardiac Function in Duchenne Muscular Dystrophy : Perindopril demonstrated effectiveness in delaying the onset and progression of left ventricular dysfunction in children with Duchenne muscular dystrophy (Duboc et al., 2005).

Neuroprotective Effects : It showed protective effects on cognitive deficits in mouse models of Alzheimer's disease, suggesting potential benefits in neurodegenerative conditions (Yang et al., 2014).

Hypertension Management : Perindopril is effective in reducing blood pressure in patients with hypertension. It also helps in reversing vascular abnormalities associated with hypertension, like arterial stiffness and left ventricular hypertrophy (Hurst & Jarvis, 2001).

Stroke Risk Reduction : It was found to reduce the risk of recurrent stroke in patients with a history of cerebrovascular events (Chapman et al., 2003).

Cognitive Impairment : Perindopril improved learning and memory functions in dementia models, potentially via restoring cholinergic function and attenuating oxidative damage (Yang et al., 2013).

Pharmacokinetics and Stability : Research on the degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions has been conducted to understand its stability properties (Simoncic et al., 2008).

Cardiovascular Disease Management : Perindopril has demonstrated cardiovascular protective properties, reducing and preventing cardiovascular disease in patients with vascular diseases (Ferrari, 2005).

Congestive Heart Failure : It has been effective in improving haemodynamic parameters and reducing symptoms in patients with mild to moderate congestive heart failure (Simpson et al., 2002).

Coronary Artery Disease : Perindopril showed a trend towards reducing major cardiovascular events in diabetic patients with coronary disease (Daly et al., 2005).

Endothelial Function : Its effect on endothelial function and its link to the risk and occurrence of cardiovascular events have been studied, showing improvements in endothelial function (Ceconi et al., 2007).

Mécanisme D'action

Target of Action

Perindopril-d4, also known as Perindopril, is primarily targeted towards the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex . This modulation of the RAAS pathway results in vasodilation, reduced fluid volume, and ultimately, a decrease in blood pressure . Additionally, perindopril has been shown to enhance the expression of SIRT3 and PGC-1α, thereby improving cardiac function in rats with isoproterenol-induced cardiomyopathy .

Pharmacokinetics

Perindopril is rapidly metabolized in the liver to perindoprilat, its active metabolite . The maximal plasma perindoprilat concentrations are reached 2 to 6 hours after oral administration of perindopril . Approximately 70% of the active metabolite is cleared by the kidneys . The half-life of the parent drug is 1.5 to 3 hours, while the effective half-life of the metabolite is 3 to 10 hours .

Result of Action

The action of Perindopril leads to a reduction in blood pressure and has proven efficacy in the prevention of heart failure . It is used to treat mild to moderate essential hypertension, mild to moderate congestive heart failure, and to reduce the cardiovascular risk of individuals with hypertension or post-myocardial infarction .

Action Environment

The efficacy of Perindopril can be influenced by various environmental factors. For instance, the bioavailability of perindoprilat is increased, and plasma concentrations are approximately 50% higher in patients with hepatic function impairment . Similarly, plasma concentrations of perindopril and perindoprilat in patients over 70 years of age are approximately twice those observed in younger patients . These factors should be taken into consideration when prescribing and dosing Perindopril.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Perindopril-d4 plays a significant role in biochemical reactions by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, Perindopril-d4 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . Additionally, Perindopril-d4 increases the levels of bradykinin, a peptide that promotes vasodilation . The interaction of Perindopril-d4 with the angiotensin-converting enzyme and bradykinin is crucial for its antihypertensive effects.

Cellular Effects

Perindopril-d4 affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In endothelial cells, Perindopril-d4 enhances the production of nitric oxide, a molecule that promotes vasodilation and improves blood flow . This compound also reduces oxidative stress and inflammation in vascular smooth muscle cells, thereby preventing vascular remodeling and improving cardiovascular health . Furthermore, Perindopril-d4 has been shown to modulate the expression of genes involved in the renin-angiotensin system, contributing to its antihypertensive effects .

Molecular Mechanism

The molecular mechanism of Perindopril-d4 involves its conversion to its active metabolite, Perindoprilat, in the liver . Perindoprilat binds to the angiotensin-converting enzyme, inhibiting its activity and preventing the formation of angiotensin II . This inhibition leads to vasodilation and a reduction in blood pressure. Additionally, Perindopril-d4 increases the levels of bradykinin by inhibiting its degradation, further promoting vasodilation . The binding interactions of Perindopril-d4 with the angiotensin-converting enzyme and bradykinin are essential for its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perindopril-d4 have been observed to change over time. The stability and degradation of Perindopril-d4 are crucial factors that influence its long-term effects on cellular function. Studies have shown that Perindopril-d4 maintains its stability and efficacy over extended periods, making it a reliable compound for long-term treatment of hypertension and heart failure . The degradation of Perindopril-d4 can lead to a decrease in its therapeutic effects, necessitating regular monitoring and dosage adjustments .

Dosage Effects in Animal Models

The effects of Perindopril-d4 vary with different dosages in animal models. At low doses, Perindopril-d4 effectively reduces blood pressure and improves cardiovascular function without causing significant adverse effects . At high doses, Perindopril-d4 can lead to toxic effects, including hypotension, renal impairment, and electrolyte imbalances . These threshold effects highlight the importance of careful dosage management to maximize the therapeutic benefits of Perindopril-d4 while minimizing its potential risks.

Metabolic Pathways

Perindopril-d4 is involved in several metabolic pathways, primarily through its conversion to Perindoprilat in the liver . This conversion is facilitated by hepatic enzymes, including carboxylesterases . Perindoprilat, the active metabolite, exerts its effects by inhibiting the angiotensin-converting enzyme and increasing bradykinin levels . The interaction of Perindopril-d4 with these enzymes and cofactors is essential for its pharmacological activity.

Transport and Distribution

The transport and distribution of Perindopril-d4 within cells and tissues are mediated by various transporters and binding proteins. After oral administration, Perindopril-d4 is rapidly absorbed and distributed to target tissues, including the liver, kidneys, and vascular endothelium . The compound’s lipophilic nature facilitates its penetration into tissues, where it exerts its therapeutic effects . The distribution of Perindopril-d4 is influenced by its binding to plasma proteins, which helps maintain its stability and prolong its duration of action .

Subcellular Localization

Perindopril-d4 is localized in specific subcellular compartments, including the cytoplasm and the endoplasmic reticulum . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . The subcellular localization of Perindopril-d4 is crucial for its activity, as it allows the compound to interact with its target enzymes and exert its therapeutic effects.

Propriétés

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1/i3D3,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-UQXGGBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Can you explain the analytical method used to quantify Perindopril and Perindopril D4 in the research?

A2: Both studies employed a sophisticated analytical technique called Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [, ]. This method involves separating the analytes (Perindopril and this compound) from the biological matrix (plasma in this case) using UPLC. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their specific mass-to-charge ratios. The use of tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of the method by selecting specific precursor and product ions for analysis. This minimizes interference from other components in the sample.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)

![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)